六氟代戊二酮酸铋

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bismuth compounds, including Bismuth Hexafluoropentanedionate, have been extensively researched for their diverse chemical and physical properties. These compounds are synthesized using various methods and have applications in catalysis, materials science, and organic synthesis due to their unique structural and electronic characteristics.

Synthesis Analysis

Bismuth Hexafluoropentanedionate can be synthesized through hydrothermal methods, among other processes, which facilitate the formation of cationic bismuthate clusters. These methods involve mild conditions and yield compounds with distinct geometries and properties (Rogow et al., 2010).

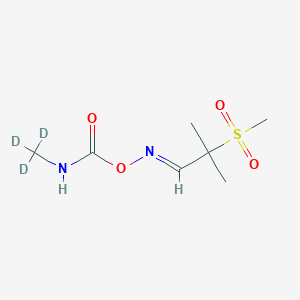

Molecular Structure Analysis

The molecular structure of Bismuth Hexafluoropentanedionate and related compounds is characterized by X-ray diffraction, revealing coordination polyhedra around bismuth atoms. These structures often exhibit asymmetric coordination environments, contributing to the compound's reactivity and properties (Reiss et al., 1995).

Chemical Reactions and Properties

Bismuth compounds participate in various chemical reactions, demonstrating strong fluorinating agent properties and engaging in reactions such as the reduction with hydrogen and fluorination reactions with elements and compounds (Fischer & Rudzitis, 1959). They are also used as catalysts in organic synthesis, showcasing their versatility in facilitating chemical transformations (Gaspard-Iloughmane & Roux, 2004).

Physical Properties Analysis

The physical properties of Bismuth Hexafluoropentanedionate, such as melting points, vapor pressure, and crystal structure, are investigated to understand their phase behavior and stability under different conditions. These properties are crucial for their application in materials science and catalysis (Miura et al., 2010).

Chemical Properties Analysis

Bismuth Hexafluoropentanedionate exhibits unique chemical properties, including redox behavior and coordination chemistry. The compound's ability to form various coordination complexes with transition metals highlights its potential as a precursor for the synthesis of advanced materials (Dikarev et al., 2005).

科学研究应用

纳米技术与医学

包括六氟代戊二酮酸铋衍生物在内的铋化合物由于其独特的性质而越来越多地被应用于纳米技术和医学领域。最近的趋势表明它们在癌症化疗和放疗中的潜力,为未来研究提供了新的方向。基于铋的纳米颗粒显示出在先进放疗中增强治疗效果的潜力,并正在探索其强大的抗癌特性 (Kowalik, Masternak, & Barszcz, 2019)。

光子材料

铋激活的光子材料的进展是显著的,铋在各种基体材料中展示出智能光学活性中心。这些材料在通信、生物医学、白光照明和激光等领域找到了应用,突显了铋在光子领域的多功能性 (Sun, Zhou, & Qiu, 2014)。

电子设备

通过高能辐射分辨X射线光谱学促进的铋化合物的电子结构研究揭示了它们在超导体、催化剂和光学设备中的用途。这些研究有助于理解电子结构和局部环境对铋化合物性质的影响 (Mistonov et al., 2018)。

有机合成

铋(III)三氟甲磺酸盐,与铋六氟代戊二酮酸盐密切相关,展示了铋化合物在有机合成中的催化能力,为各种化学反应提供了一种绿色高效的替代方案。这突显了铋化合物在有机化学中的环境益处和多功能催化应用 (Gaspard-Iloughmane & Roux, 2004)。

环境应用

基于铋的光催化剂在降解持久性有机污染物方面表现出优越性能,超越了二氧化钛等传统材料。这强调了铋化合物在环境修复中的作用以及它们在解决污染问题方面的潜力 (Bacha et al., 2019)。

安全和危害

未来方向

Bismuth-based compounds have been extensively explored in biomedical applications due to their safety, cost-effective fabrication processes, large surface area, high stability, and high versatility in terms of shape, size, and porosity . Future research may focus on the potential use of bismuth complexes in biomedicine .

属性

CAS 编号 |

142617-56-9 |

|---|---|

产品名称 |

BISMUTH HEXAFLUOROPENTANEDIONATE |

分子式 |

C15H3BiF18O6 |

分子量 |

830.13 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3](/img/structure/B1146935.png)

![4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one](/img/structure/B1146950.png)

![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)